dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Direct Blue 80 involves the diazotization of 3,6-disulfonatonaphthalene-1-amine followed by coupling with 4-aminophenol. The resulting intermediate is further diazotized and coupled with another molecule of 3,6-disulfonatonaphthalene-1-amine. The final product is obtained by complexing with copper ions and sodium ions .
Industrial Production Methods
Industrial production of Direct Blue 80 typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as diazotization, coupling, and complexation, followed by purification and drying .
Chemical Reactions Analysis
Types of Reactions
Direct Blue 80 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the compound, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced products.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Direct Blue 80 has several scientific research applications, including:
Chemistry: Used as a dye in analytical chemistry for staining and visualization.
Biology: Employed in biological staining techniques to highlight specific structures in cells and tissues.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic tool.
Mechanism of Action
The mechanism of action of Direct Blue 80 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. The compound’s structure allows it to interact with these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can lead to changes in the target molecules’ structure and function, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Direct Blue 80 can be compared with other similar compounds, such as:
Direct Blue 71: Another synthetic dye with a similar structure but different substituents.
Direct Blue 86: A related compound with variations in the azo groups and sulfonate groups.
Direct Blue 199: A dye with a different arrangement of functional groups but similar applications.
Uniqueness
Direct Blue 80 is unique due to its specific combination of functional groups and metal ions, which confer distinct properties such as high stability, strong binding affinity, and vibrant color. These characteristics make it particularly suitable for various industrial and research applications .
Properties
Molecular Formula |
C32H14Cu2N4Na4O16S4 |
---|---|
Molecular Weight |
1057.8 g/mol |
IUPAC Name |
dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H22N4O16S4.2Cu.4Na/c37-25-11-15(1-7-23(25)33-35-29-21-5-3-19(53(41,42)43)9-17(21)13-27(31(29)39)55(47,48)49)16-2-8-24(26(38)12-16)34-36-30-22-6-4-20(54(44,45)46)10-18(22)14-28(32(30)40)56(50,51)52;;;;;;/h1-14,37-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;;;/q;2*+2;4*+1/p-8 |
InChI Key |
FTGXCLZZPPMCHU-UHFFFAOYSA-F |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])N=NC5=C6C=CC(=CC6=CC(=C5[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] |
Origin of Product |
United States |
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